Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate
Description
Core Macrocyclic Framework
The compound’s structure is anchored by a 12-membered tetraoxacyclododecine ring, a crown ether analog containing four oxygen atoms spaced evenly within the macrocycle. The "benzo[b]" prefix indicates fusion of a benzene ring to the 1,4,7,10-tetraoxacyclododecine core at the b position, creating a bicyclic system. This fusion imposes planar rigidity on one segment of the macrocycle while retaining conformational flexibility in the aliphatic regions.
Substituent Positioning and Nomenclature
The IUPAC name methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b]tetraoxacyclododecine-12-carboxylate systematically encodes:
- Methyl carboxylate : A methoxycarbonyl group (-COOCH₃) at position 12, derived from benzoic acid esterification.
- Nitro group : A -NO₂ substituent at position 13 on the fused benzene ring.
- Hydrogenation state : Six hydrogenated atoms (2,3,5,6,8,9) in the non-aromatic portion of the macrocycle, reducing strain and enhancing solubility.
The numbering begins at the benzene ring’s fused carbon (position 1), proceeds through the oxygen atoms (positions 4,7,10), and concludes at the carboxylate-bearing carbon (position 12).
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₇NO₈ | |
| Molecular weight | 327 g/mol | |
| Rotatable bonds | 3 | |
| Hydrogen bond acceptors | 7 |
Properties
Molecular Formula |
C14H17NO8 |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
methyl 15-nitro-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylate |
InChI |
InChI=1S/C14H17NO8/c1-19-14(16)10-8-12-13(9-11(10)15(17)18)23-7-5-21-3-2-20-4-6-22-12/h8-9H,2-7H2,1H3 |
InChI Key |
JDEKQTDFZOCQCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCO2 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Ethylene Glycol Derivatives
The tetraoxacyclododecine ring is typically formed by cyclization reactions involving ethylene glycol units and appropriate aromatic precursors such as dihydroxybenzoic acid derivatives.
Method: Starting from 2,3-dihydroxybenzoic acid or related compounds, condensation with ethylene glycol or ethylene dibromide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (65–80 °C) leads to ring closure forming the tetraoxacyclododecine structure.
Typical Conditions: Heating at 65 °C for 24 hours under inert atmosphere; work-up involves acidification and extraction to isolate the cyclic ether acid intermediate.
Activation to Acyl Chloride and Esterification
The carboxylic acid group on the cyclic ether intermediate is converted to the corresponding acyl chloride using thionyl chloride (SOCl2) at 70–85 °C for 1–4 hours. This reactive intermediate is then subjected to methylation with diazomethane or methanol under basic conditions to yield the methyl ester.
Alternatively, direct esterification can be achieved by treating the acid with methanol in the presence of acid catalysts or coupling reagents such as HATU in DMF at 40 °C overnight to obtain high yields of methyl esters.
Introduction of the Nitro Group
Selective Nitration
The nitro substituent at the 13-position is introduced by nitration of the benzo[b]tetraoxacyclododecine ring system or its precursors.
Reagents and Conditions: A mixture of nitric acid and acetic anhydride in acetic acid is used to nitrate the aromatic ring selectively, typically at moderate temperatures to avoid over-nitration or ring degradation.
The reaction is monitored carefully to achieve substitution at the desired position, and the product is isolated by filtration and recrystallization.
Summary of Key Reaction Steps and Conditions
Detailed Research Findings and Analytical Data
The synthetic compounds, including the methyl ester and the nitro derivative, have been characterized by spectroscopic methods such as ^1H-NMR, mass spectrometry (MS), and chromatographic purity assays, confirming the structures and substitution patterns.
The nitration step yields a moderate 27% isolated yield, indicating the need for careful control of reaction parameters to minimize side reactions and degradation.
The cyclization and esterification steps are reproducible and scalable, providing a reliable route to the target compound with satisfactory purity.
Chemical Reactions Analysis
Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or ester moiety. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound’s structural analogs share the benzo-fused polyether core but differ in substituents, oxidation states, and ring sizes. Key examples include:
Key Observations :
Physicochemical Properties
Bioactivity and Target Interactions
Evidence from hierarchical clustering of bioactivity profiles () suggests that structurally related compounds with similar substituents (e.g., nitro vs. amino) cluster into distinct groups. For example:
- Nitro-containing analogs : May target nitroreductase enzymes or act as prodrugs in hypoxic environments.
- Amino-containing analogs: Likely engage in hydrogen bonding with proteins, as seen in ethyl 13-amino-...carboxylate .
- Carboxylic acid derivatives : Participate in ionic interactions with metal ions or basic residues in enzymes .
Analytical and Computational Comparisons
- Mass Spectrometry: Molecular networking () reveals that the target compound’s MS/MS fragmentation pattern (cosine score >0.8) would cluster with nitro-substituted analogs but diverge from amino- or oxo-containing derivatives.
- Graph-Based Structural Analysis: Graph comparison methods () highlight the nitro group as a critical node influencing similarity scores. Computational challenges arise due to the compound’s macrocyclic complexity (NP-hard problem) .
Biological Activity
Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate (CAS No. 1403772-23-5) is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in pharmacology and medicinal chemistry.
- Molecular Formula : C14H17N O8
- Molecular Weight : 327.29 g/mol
- CAS Number : 1403772-23-5
The compound features a unique tetraoxacyclododecin ring structure that contributes to its biological activity. The nitro group and the carboxylate moiety are critical for its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antiviral properties. For instance, derivatives of benzimidazole have shown effectiveness against HIV-1 variants. The structure–activity relationship (SAR) of these compounds suggests that modifications to the ring and substituents can enhance their inhibitory effects on viral replication .
Antifungal Activity
In vitro assays have demonstrated that this compound exhibits antifungal activity against various strains such as Aspergillus niger and Candida albicans. Comparative studies showed that its efficacy is comparable to fluconazole, a standard antifungal agent .
Case Studies
- Antiviral Efficacy :
- Antifungal Assays :
Data Tables
| Activity Type | Tested Strains | MIC (µg/mL) | Comparison Agent | Efficacy |
|---|---|---|---|---|
| Antiviral | HIV-1 Variants | 0.2 | None | High |
| Antifungal | Aspergillus niger | 16 | Fluconazole | Comparable |
| Antifungal | Candida albicans | >16 | Fluconazole | Lower |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
